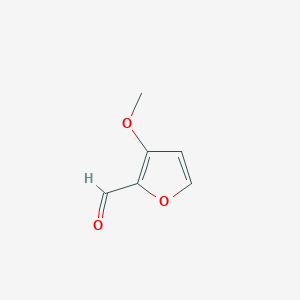

3-Methoxyfuran-2-carbaldehyde

説明

3-Methoxyfuran-2-carbaldehyde, also known as 3-methoxy-2-furaldehyde, is a chemical compound with the molecular formula C6H6O3 . It has a molecular weight of 126.11 . This compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6O3/c1-8-5-2-3-9-6(5)4-7/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a boiling point of 229.2°C at 760 mmHg . It is recommended to be stored in an inert atmosphere at 2-8°C . The compound is a solid at room temperature .科学的研究の応用

Synthesis and Chemical Interactions

3-Methoxyfuran-2-carbaldehyde is involved in various chemical synthesis processes. For example, it is used in the synthesis of isomeric dibenzofuran carboxaldehydes and β-phenylethylamines, and it exhibits interactions in nucleophilic substitution reactions. These aldehydes play a role in the synthesis of novel compounds, including NBOMe derivatives currently under biological evaluation (Yempala & Cassels, 2017).

Biological and Photophysical Properties

In biological contexts, derivatives of this compound have been identified as natural compounds in plants such as Clausena lansium. These compounds are characterized structurally through methods like NMR, and they contribute to our understanding of natural product chemistry (Fun et al., 2009). Additionally, the photophysical properties of similar molecules, such as 1-methoxypyrene-2-carbaldehyde, have been explored to understand phenomena like excited state intramolecular proton transfer, highlighting their importance in physical chemistry (Yin et al., 2016).

Applications in Sensor Development

Derivatives of this compound, such as Schiff-base receptors, have been developed for the selective detection of metal ions like Al(III). These compounds exhibit significant fluorescence enhancement upon binding with specific ions, demonstrating their potential as efficient sensors in various applications (Fan et al., 2014).

Contributions to Synthetic Chemistry

In synthetic chemistry, furan-2-carbaldehydes, closely related to this compound, are used as C1 building blocks for synthesizing bioactive compounds like quinazolin-4(3H)-ones. These processes involve innovative techniques such as ligand-free photocatalytic C–C bond cleavage, demonstrating the utility of these aldehydes in green chemistry (Yu et al., 2018).

Safety and Hazards

特性

IUPAC Name |

3-methoxyfuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-8-5-2-3-9-6(5)4-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFRUHCNVKRDIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2648072.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2648073.png)

![1-Ethyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B2648078.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2648084.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2648087.png)

![ethyl 2-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2648093.png)